molecular formula C21H21ClN4O2S B14052729 3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl

3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl

Cat. No.: B14052729
M. Wt: 428.9 g/mol
InChI Key: SSUHZPJDBWQXPX-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride is a complex organic compound that features a combination of methoxyphenyl, thiazole, and benzoimidazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Benzoimidazole Ring: The benzoimidazole ring is often synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The methoxyphenyl and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzoimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a phenol derivative, while reduction of the imidazole ring could yield a dihydroimidazole derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, or microbial infections.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzoimidazole moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways. For example, the compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities, respectively.

    Benzoimidazole Derivatives: Compounds like omeprazole and albendazole share the benzoimidazole moiety and are used as proton pump inhibitors and antiparasitic agents, respectively.

Uniqueness

3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride is unique due to its combination of methoxyphenyl, thiazole, and benzoimidazole moieties, which may confer a distinct set of biological activities and chemical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-methyl-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]propanamide;hydrochloride

InChI

InChI=1S/C21H20N4O2S.ClH/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19;/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25);1H

InChI Key

SSUHZPJDBWQXPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4.Cl

Origin of Product

United States

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